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molecular formula HBF4<br>BF4H B091983 Tetrafluoroboric acid CAS No. 16872-11-0

Tetrafluoroboric acid

Cat. No. B091983
M. Wt: 87.82 g/mol
InChI Key: ODGCEQLVLXJUCC-UHFFFAOYSA-O
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Patent
US07084162B2

Procedure details

A mixture of 5-methoxy-2-methyl aniline (5.0 g; 36 mmol), HCl (7.6 mL of a 12 M solution; 91 mmol) and H2O (11 mL) was heated at 60° C. for 15 min until complete dissolution had occurred. The reaction was cooled to 0° C. and an aqueous solution of NaNO2 (2.5 g; 36 mmol) was added dropwise (internal temperature ≦7° C.). The reaction was stirred at 0° C. for 30 min and a 0° C. solution of HBF4 (5.3 mL of a 48% solution; 40 mmol) was added cautiously. The reaction was stirred at 0° C. for 20 min, and the resultant brown solid was filtered, washed with ice water (3×10 mL) and H2O (2×10 mL). The solid was dried under high vacuum for 20 h, then heated (heat gun) until evolution of BF3 (white fumes) had ceased. The resulting brown oil was partitioned between EtOAc and H2O. The organic phase was dried (Na2SO4), concentrated in vacuo and distilled by Kugelrohr to give 3-fluoro-4-methyl anisole (1.6 g; 31%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
11 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[C:7]([CH:9]=1)N.Cl.N([O-])=O.[Na+].[H+].[B-](F)(F)(F)[F:18]>O>[F:18][C:7]1[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[CH3:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=CC(=C(N)C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
11 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
40 mmol) was added cautiously
FILTRATION
Type
FILTRATION
Details
the resultant brown solid was filtered
WASH
Type
WASH
Details
washed with ice water (3×10 mL) and H2O (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
(heat gun) until evolution of BF3 (white fumes)
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was partitioned between EtOAc and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled by Kugelrohr

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC=1C=C(C=CC1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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